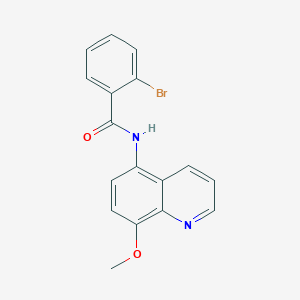
4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group attached to both the benzamide and quinoline moieties. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 8-ethoxyquinoline.
Amidation Reaction: The 4-ethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 8-ethoxyquinoline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzoic acid.
Reduction: Formation of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzylamine.
Substitution: Formation of halogenated derivatives such as 4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the quinoline moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N-(quinolin-8-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-N-(quinolin-8-yl)benzamide: Contains a chloro group instead of an ethoxy group.
4-ethoxy-N-(quinolin-8-yl)benzamide: Lacks the ethoxy group on the quinoline moiety.
Uniqueness
4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of ethoxy groups on both the benzamide and quinoline moieties, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-15-9-7-14(8-10-15)20(23)22-17-11-12-18(25-4-2)19-16(17)6-5-13-21-19/h5-13H,3-4H2,1-2H3,(H,22,23) |
Clave InChI |
DKORZKMNBKSTLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11332011.png)
![(4-Benzylpiperidin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11332028.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332031.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11332032.png)
![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11332034.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-nitrobenzamide](/img/structure/B11332047.png)
![(2E)-N-[7-(4-chlorophenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11332055.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11332063.png)
![N-(4-methylbenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332066.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11332067.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenylacetamide](/img/structure/B11332069.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11332098.png)
